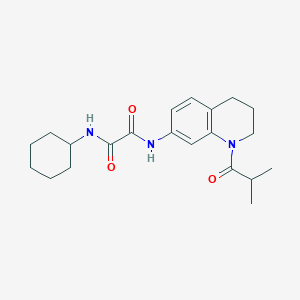

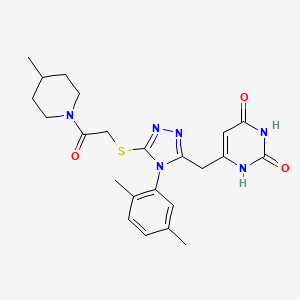

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications

Isoxazole Derivatives as Immunomodulatory Agents

Isoxazole derivatives, such as leflunomide and its metabolites, have been studied for their immunosuppressive properties. These compounds block rejection in organ transplantation models by inhibiting dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, essential for immune cell function. This inhibition reduces pyrimidine nucleotide pools, affecting cell proliferation and immune response. The efficacy of these inhibitors varies between human and rat enzymes, suggesting species-specific responses to these compounds (Knecht & Löffler, 1998).

Anticancer Applications

Isoxazole-containing sulfonamides have been synthesized and shown to exhibit potent inhibition of carbonic anhydrase II and VII. These enzymes are involved in various physiological processes, including tumorigenesis. Inhibitors targeting these isoforms have potential applications in treating cancers and other diseases associated with aberrant enzyme activity (Altug et al., 2017).

Synthesis and Material Science

Research on isoxazole derivatives extends into materials science, where their incorporation into polymers has been explored. For instance, electroactive polyamides with pendent carbazole groups have been synthesized, exhibiting significant thermal stability, photoluminescence, and electrochromic properties. These materials are potential candidates for advanced applications in optoelectronics and smart coatings (Hsiao et al., 2013).

Antimicrobial Activity

Isoxazole compounds have also been evaluated for their antimicrobial properties. Synthesized isoxazole derivatives bearing a 1,2,3-triazole moiety have shown strong anti-hepatic cancer and antimicrobial activities, underscoring their potential as therapeutic agents against various bacterial and fungal infections (Hassan et al., 2019).

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c16-14(19)11-5-1-2-6-12(11)21-10-4-3-8-17-15(20)13-7-9-18-22-13/h1-2,5-7,9H,8,10H2,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLABSIIZOROZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)

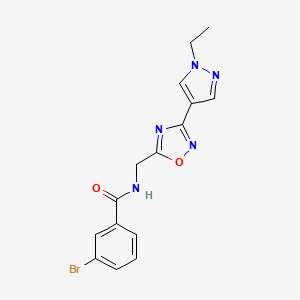

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)

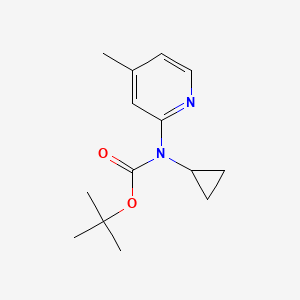

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide](/img/no-structure.png)

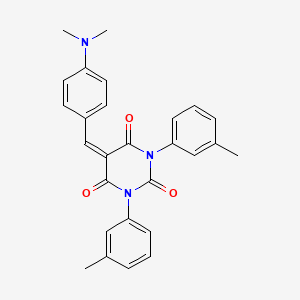

![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)

![2-[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2604506.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2604511.png)